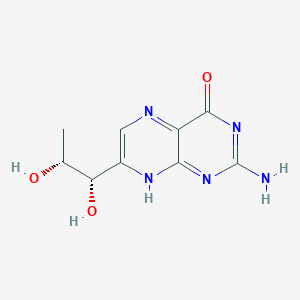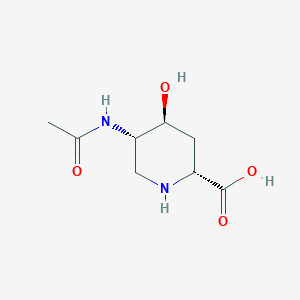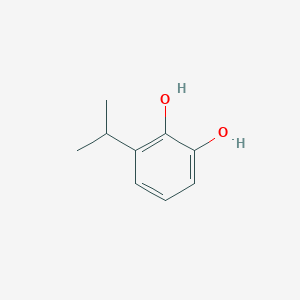
3-Isopropylcatechol
Übersicht
Beschreibung
3-Isopropylcatechol, also known as 3-(1-methylethyl)-1,2-benzenediol, is a member of the catechol family. It is characterized by the presence of an isopropyl group attached to the benzene ring ortho to the hydroxyl groups. This compound has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . It is an intermediate in the synthesis of various bioactive compounds, including Miltirone, an active component in Salvia miltiorrhiza .
Wissenschaftliche Forschungsanwendungen
3-Isopropylcatechol has diverse applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
3-Isopropylcatechol primarily targets the GABAA receptor , specifically the α4 subunit . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain. The α4 subunit of the GABAA receptor plays a crucial role in the regulation of neuronal excitability and the modulation of synaptic transmission .
Mode of Action
This compound interacts with its target by inhibiting the increase in the abundance of the mRNA for the α4 subunit of the GABAA receptor . This interaction occurs during conditions such as ethanol withdrawal in cultured hippocampal neurons .
Biochemical Pathways
It is known that the compound is an intermediate formed in the synthesis ofMiltirone , an active component in Salvia miltiorrhiza . Salvia miltiorrhiza is a traditional Chinese herb used in the treatment of cardiovascular diseases. The inhibition of the α4 subunit of the GABAA receptor by this compound could potentially affect the GABAergic neurotransmission pathway .
Pharmacokinetics
It is known that the compound is soluble in chloroform and dichloromethane , suggesting that it may be well-absorbed in the body due to its lipophilic nature
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the α4 subunit of the GABAA receptor . This inhibition can potentially modulate neuronal excitability and synaptic transmission, thereby affecting the overall functioning of the nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as ethanol, can modulate the compound’s action, as seen in the case of ethanol withdrawal in cultured hippocampal neurons .
Biochemische Analyse
Biochemical Properties
3-Isopropylcatechol interacts with various enzymes and proteins in biochemical reactions. It is involved in the metabolic pathway of isopropylbenzene . The pathway includes the conversion of isopropylbenzene to 2,3-dihydro-2,3-dihydroxyisopropylbenzene, which is then converted to this compound .
Cellular Effects
It has been shown to have some cytotoxic effects at high concentrations
Molecular Mechanism
It is known to be involved in the metabolic pathway of isopropylbenzene
Temporal Effects in Laboratory Settings
It is known that it is stable under normal conditions and should be stored at -20°C for optimal preservation .
Metabolic Pathways
This compound is involved in the metabolic pathway of isopropylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Isopropylcatechol can be synthesized through a multi-step process starting from veratrole. One efficient method involves the following steps :
Step 1: Methylation of veratrole to form 3-isopropylveratrole.
Step 2: Demethylation of 3-isopropylveratrole to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropylcatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Catechol: The parent compound with two hydroxyl groups ortho to each other on a benzene ring.
Methylcatechol: Catechol with a methyl group substitution.
Ethylcatechol: Catechol with an ethyl group substitution.
Uniqueness of 3-Isopropylcatechol: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to other catechols
Eigenschaften
IUPAC Name |
3-propan-2-ylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZHGKDRKSKCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175644 | |
| Record name | 3-Isopropylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138-48-9 | |
| Record name | 3-(1-Methylethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2138-48-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Isopropylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isopropylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ISOPROPYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOV0198261 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-isopropylcatechol in the microbial degradation of isopropylbenzene?
A1: this compound is a key intermediate in the microbial degradation pathway of isopropylbenzene. Several bacterial species, including Pseudomonas putida RE204 [, ], Rhodococcus erythropolis BD2 [, ], and Pseudomonas sp. strain JR1 [], utilize isopropylbenzene as a sole carbon and energy source. They initially oxidize isopropylbenzene to 2,3-dihydro-2,3-dihydroxyisopropylbenzene, which is subsequently dehydrogenated to form this compound [].
Q2: How is this compound further metabolized in bacteria?
A2: this compound undergoes meta cleavage catalyzed by an extradiol dioxygenase (e.g., CumC in Pseudomonas fluorescens IP01 []), producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA) []. This compound is further processed by a meta-cleavage product hydrolase (e.g., CumD in Pseudomonas fluorescens IP01 []) to yield isobutyric acid and 2-hydroxypenta-2,4-dienoic acid (HODA) []. These simpler molecules are then funneled into central metabolic pathways.
Q3: Does the degradation pathway of 2-isopropylphenol (ortho-cumenol) also involve this compound?
A3: Yes, Pseudomonas sp. strain HBP1 Prp degrades 2-isopropylphenol via a meta cleavage pathway that involves this compound []. The initial monooxygenase reaction converts 2-isopropylphenol to this compound, followed by an extradiol ring cleavage dioxygenase reaction producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid [].
Q4: Can bacterial enzymes involved in this compound metabolism act on other substrates?
A4: Yes, enzymes involved in this compound metabolism often exhibit broad substrate specificity. For instance, the extradiol dioxygenases from Pseudomonas cruciviae S93B1 can cleave the ring structures of biphenyl-2,3-diol, this compound, 3-methylcatechol, and the methyl ester of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) [, ]. Similarly, a 2,3-dihydroxybiphenyl dioxygenase from a naphthalenesulfonate-degrading bacterium, strain BN6, can oxidize various substrates, including this compound, 3- and 4-chlorocatechol, and 3- and 4-methylcatechol [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C9H12O2. It has a molecular weight of 152.19 g/mol.
Q6: Are there any studies investigating the effect of this compound on spore dormancy?
A6: Yes, research has explored the impact of this compound on the breaking of dormancy in Phycomyces blakesleeanus spores by heat shock. Unlike other phenols that lower the temperature required for heat activation, isopropyl-substituted phenols, including this compound, were found to increase this temperature [].
Q7: Is this compound used in any chemical syntheses?
A7: Yes, this compound serves as a starting material in the synthesis of gossypol analogues, specifically compounds 2a and 2b, which are being investigated for their potential as male contraceptive agents [, ].
Q8: Are there any analytical methods for detecting this compound?
A8: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the identification and analysis of this compound, particularly after derivatization to its trimethylsilyl derivative [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


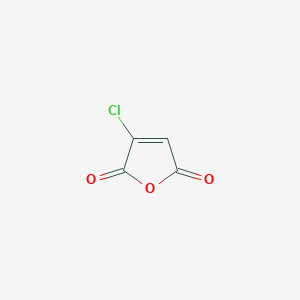
![Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)](/img/structure/B48874.png)

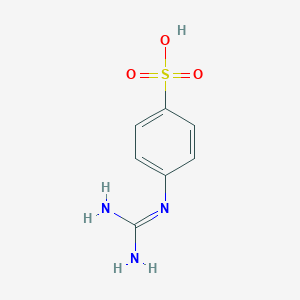
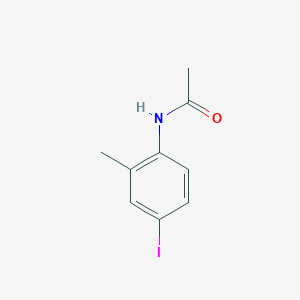
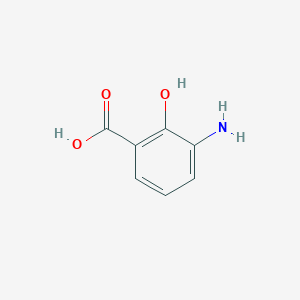

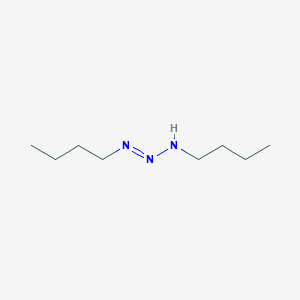
![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
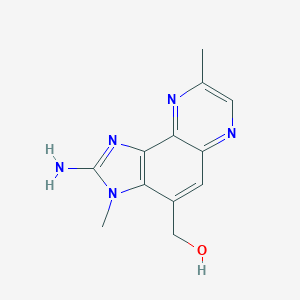
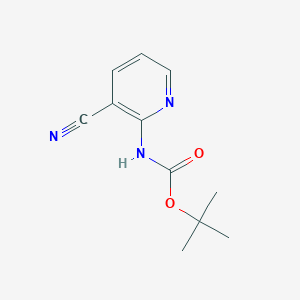
![2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B48895.png)
